molecular formula C17H16F3N5S B6453529 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2549002-96-0

1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B6453529
CAS No.: 2549002-96-0
M. Wt: 379.4 g/mol
InChI Key: ISAFNYUNZYTHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a useful research compound. Its molecular formula is C17H16F3N5S and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.10785119 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are frequently mutated in human cancers, making them interesting targets for cancer chemotherapy .

Mode of Action

The compound interacts with CDKs, inhibiting their activity . This inhibition disrupts the normal cell cycle, potentially leading to cell death or preventing the proliferation of cancer cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway . By inhibiting CDKs, it disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest and apoptosis . This can have downstream effects on other cellular processes, including DNA replication and repair, transcription, and protein degradation .

Pharmacokinetics

These tests help to understand the compound’s bioavailability, distribution within the body, metabolism, and excretion, all of which can impact its efficacy and safety .

Result of Action

The result of the compound’s action at the molecular and cellular level is the inhibition of CDKs, leading to disruption of the cell cycle . This can result in cell cycle arrest and apoptosis, particularly in cancer cells where CDKs are often overactive or mutated .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, the compound’s efficacy can be influenced by the specific cellular environment, including the presence of other signaling molecules and the state of the target cells .

Properties

IUPAC Name

7-methyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5S/c1-11-9-26-15-14(11)22-10-23-16(15)25-6-4-24(5-7-25)13-3-2-12(8-21-13)17(18,19)20/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAFNYUNZYTHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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